ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
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Overview
Description
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core.
Functional Group Introduction: The tert-butoxy and oxoethoxy groups are introduced through esterification and etherification reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate involves its interaction with specific molecular targets. The chromen-2-one core is known to interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can be compared with other chromen-2-one derivatives, such as:
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Similar structure but with ethoxy groups instead of tert-butoxy groups.
tert-Butyl ((5-(2-tert-butoxy-2-oxoethoxy)4-oxo-2-phenyl-4H-chromen-7-yl)oxy)acetate: Contains a phenyl group and acetate ester instead of propanoate.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26O7 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 3-[4-methyl-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C21H26O7/c1-6-25-18(22)10-9-16-13(2)15-8-7-14(11-17(15)27-20(16)24)26-12-19(23)28-21(3,4)5/h7-8,11H,6,9-10,12H2,1-5H3 |
InChI Key |
WYBVIUFFJYSIAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OC(C)(C)C)OC1=O)C |
Origin of Product |
United States |
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